molecular formula C11H13NO2S B11766510 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole

5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole

Katalognummer: B11766510
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: VVPHEBXQODZRAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a dihydroindole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole typically involves the following steps:

    Formation of the Cyclopropanesulfonyl Chloride: This is achieved by reacting cyclopropane with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The cyclopropanesulfonyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the indole moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Using methods such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonyl-containing compounds with biological targets.

    Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that contain nucleophilic sites, such as thiol or amine groups.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Cyclopropanesulfonyl)-1H-indole: Lacks the dihydro component, leading to different reactivity and applications.

    5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole, resulting in different chemical properties.

Uniqueness

5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole is unique due to its combination of a cyclopropane ring and a sulfonyl group attached to a dihydroindole structure. This unique arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

5-cyclopropylsulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H13NO2S/c13-15(14,9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-4,7,9,12H,1-2,5-6H2

InChI-Schlüssel

VVPHEBXQODZRAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)C2=CC3=C(C=C2)NCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.